N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4S/c17-13-14(18-23(21,22)10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXNYPDZTYQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-1,4-naphthoquinone as the starting material.
Reaction with Benzenesulfonyl Chloride: The naphthoquinone is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide derivative.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure consistency and quality of the final product. The process may also include additional steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different functional groups to the compound, altering its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered properties.
Substitution Products: Derivatives with different functional groups introduced.
Scientific Research Applications
Scientific Research Applications of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide and its derivatives have been identified as having significant pharmacological effects associated with antitumor activities . Research indicates that these compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties .
Anticancer Potential
N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB) has demonstrated antitumor activities against prostate cancer cell lines .
- In vitro effects on prostate cancer: NCDDNB was evaluated on androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines, and on a normal bone marrow cell line (HS-5) .
- Cytotoxicity: NCDDNB showed significant anti-tumor activities with IC50 values of 2.5, 2.5, 6.5, and 25 μM on CWR-22, PC-3, DU-145, and HS-5 cells, respectively .
- Cell cycle regulation: NCDDNB arrested PC-3, DU-145, and CWR-22 cells in the G1-phase of the cell cycle, but had no effect on the cell cycle progression in the HS-5 bone marrow cell line .
- Apoptosis: NCDDNB induced apoptosis in the androgen-independent PC-3 cells in a time-dependent manner, with the apoptotic apex at day 5 of treatment. NCDDNB-induced apoptosis in DU-145 and CWR-22 cells peaked at day 3 of treatment .
Antimicrobial Activity
Benzenesulfonamide derivatives have been evaluated for their antibacterial and anti-biofilm activities . Research has demonstrated that related compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
Other Potential Activities
Mechanism of Action
The mechanism by which N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and pharmacological effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the aryl or benzenesulfonamide groups significantly alter physicochemical and biological properties:
Key Observations :
- Chlorine Position : BC-23 (3-chloro) and Compound 22 (4-chloro) share the same molecular weight but differ in melting points (168–172°C vs. 222–223°C ), suggesting divergent crystallinity due to halogen positioning .
- Electron-Withdrawing Groups : Nitro (Compound 52) and formyl (Compound 23) substituents reduce antiviral or cytotoxic potency compared to chloro derivatives, likely due to altered electronic profiles affecting target binding .
Modifications to the Sulfonamide Side Chain
Variations in the sulfonamide’s N-substituent influence solubility and bioactivity:
Key Observations :
- Pyridine vs. Phenethyl : BC-23’s pyridin-2-yl group may enhance hydrogen bonding with proteasome active sites compared to phenethyl derivatives, which prioritize membrane permeability .
- Benzamide Derivatives : Compound 5i replaces sulfonamide with benzamide, demonstrating cytotoxic activity but distinct mechanisms (apoptosis vs. proteasome inhibition) .
Key Observations :
- Antiviral vs. Anticancer : Chlorophenyl derivatives (BC-23, 51, 52) show divergent activities, highlighting the role of target specificity in modifying therapeutic outcomes .
Biological Activity
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide (commonly referred to as NCDDNB) is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article reviews its biological activity, focusing on cytotoxic effects, mechanisms of action, and structural characteristics based on various studies.
Chemical Structure and Properties
NCDDNB is characterized by the presence of a naphthoquinone moiety, which is known for its pharmacological activities. The compound has the following chemical structure:
- Molecular Formula : C16H14ClN2O4
- Molecular Weight : 327.72 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 2
Cytotoxic Effects
A pivotal study evaluated the in vitro cytotoxic effects of NCDDNB on human prostate cancer cell lines, including androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) cells. The findings indicated:
| Cell Line | IC50 (μM) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|
| CWR-22 | 2.5 | G1-phase arrest | Yes |
| PC-3 | 2.5 | G1-phase arrest | Highest at day 5 |
| DU-145 | 6.5 | G1-phase arrest | Yes |
| HS-5 (Normal) | 25 | No effect | No |
The study demonstrated that NCDDNB significantly inhibited cell viability in cancer cell lines while sparing normal bone marrow cells (HS-5), indicating a selective cytotoxic profile against cancer cells .
The mechanism through which NCDDNB exerts its anticancer effects involves several pathways:
- Cell Cycle Regulation : NCDDNB induces G1-phase arrest in cancer cells, preventing progression to DNA synthesis and mitosis.
- Apoptosis Induction : The compound promotes apoptosis in prostate cancer cells, particularly in androgen-independent lines like PC-3. This was evidenced by increased apoptotic markers at specific time points during treatment .
- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to increase ROS levels, leading to oxidative stress that can trigger apoptosis .
Structural Insights
The crystal structure of NCDDNB reveals important interactions that may contribute to its biological activity:
- Molecules are linked by weak C—H···O hydrogen bonds and π—π stacking interactions between naphthoquinone rings.
- The dihedral angle between the imide group and the naphthoquinone moiety suggests potential for conformational flexibility that may influence binding to biological targets .
Case Studies and Comparative Analysis
A comparative analysis with other naphthoquinone derivatives shows that while many exhibit anticancer properties, NCDDNB's selective toxicity towards cancer cells with minimal impact on normal cells is noteworthy. For instance:
| Compound Name | IC50 (μM) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|
| NCDDNB | 2.5 (CWR-22) | High |
| Menadione | 10 | Moderate |
| Plumbagin | 15 | Low |
This selectivity makes NCDDNB a promising candidate for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a representative procedure involves reacting naphthoquinone derivatives with arylboronic acids using Pd(PPh₃)₂Cl₂ as a catalyst in tetrahydrofuran (THF) under reflux, followed by purification via silica gel column chromatography (hexane/ethyl acetate gradient elution). Yields range from 45–58%, depending on substituents and reaction conditions . Optimization strategies include:
Q. How is the structural identity of this compound confirmed in synthesized samples?
Methodological Answer: Structural confirmation relies on multi-spectral analysis:
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.3 ppm) and carbonyl carbons (δ 180–190 ppm). For example, the sulfonamide NH proton appears as a singlet near δ 11.38 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 471.0524) validate the molecular formula .
- Melting Point : Consistent melting ranges (e.g., 168–172°C for derivatives) confirm purity .
Advanced Research Questions
Q. What methodologies are employed to analyze structure-activity relationships (SAR) of naphthoquinone-based sulfonamide derivatives as proteasome inhibitors?
Methodological Answer: SAR studies involve:
Synthesis of Analogues : Introduce substituents (e.g., nitro, trifluoromethyl) to the benzenesulfonamide or naphthoquinone moieties to modulate electronic and steric effects .
Biological Assays : Measure proteasome inhibition (e.g., chymotrypsin-like activity) using fluorogenic substrates (e.g., Suc-LLVY-AMC). IC₅₀ values are calculated from dose-response curves .
Cellular Selectivity : Compare cytotoxicity in malignant vs. normal cells (e.g., BC-23 shows >10-fold selectivity for cancer cells) .
Key Finding : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance inhibitory potency by stabilizing quinone-protein interactions .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer: Crystallization challenges arise from the compound’s planar aromatic system and polar sulfonamide group. Strategies include:
- Solvent Optimization : Use mixed solvents (e.g., DCM/methanol) to slow nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes single-crystal growth.
- Hydrogen-Bonding Additives : Co-crystallize with small molecules (e.g., acetic acid) to stabilize lattice interactions .
Refinement using SHELXL resolves disordered regions, with hydrogen-bond geometries (e.g., D–H···A distances of 2.1–2.5 Å) confirming packing stability .
Q. How do researchers resolve contradictions in biological activity data between in vitro and cellular models?
Methodological Answer: Discrepancies often stem from:
- Solubility Issues : Poor aqueous solubility (e.g., logP >3) limits cellular uptake. Use dimethyl sulfoxide (DMSO) carriers ≤0.1% to avoid cytotoxicity .
- Metabolic Instability : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., quinone reduction).
- Off-Target Effects : Perform kinome-wide profiling to rule out kinase inhibition .
Case Study : BC-23 shows potent in vitro proteasome inhibition (IC₅₀ = 0.5 µM) but reduced cellular efficacy due to efflux pumps. Co-administration with verapamil (P-gp inhibitor) restores activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
